molecular formula C8H3BrClF3O B1452428 3-Bromo-5-(trifluoromethyl)benzoyl chloride CAS No. 958258-15-6

3-Bromo-5-(trifluoromethyl)benzoyl chloride

Cat. No. B1452428
M. Wt: 287.46 g/mol
InChI Key: JZCPDNRBSHJNMG-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzoyl chloride, also known as 5-Bromo-3-(trifluoromethyl)benzoyl chloride, is an organofluorine compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is a powerful alkylating agent and is used as a reagent in organic synthesis to introduce a trifluoromethyl group into organic compounds. It is also used as a catalyst for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis of Drug Intermediates

3-Bromo-5-(trifluoromethyl)benzoyl chloride has been synthesized and explored as an important drug intermediate. The synthesis involves bromination, carboxylation, and chlorination steps, leading to a compound with high economic value due to its potential applications in pharmaceuticals. This process has been optimized to achieve a total yield of 61.7%, highlighting its practicality and efficiency in organic synthesis and drug development (Zhou Xiao-rui, 2006).

Chemical Synthesis and Reagent Use

In the realm of organic chemistry, 3-Bromo-5-(trifluoromethyl)benzoyl chloride serves as a versatile reagent. It has been employed in various reactions, such as aldol, Michael, Mannich-type, and oxidation reactions, showcasing its utility as a nucleophile and electrophilic substrate. This adaptability makes it a valuable tool for synthesizing complex organic compounds, further expanding its applications in scientific research and chemical synthesis (C. Nájera & D. A. Alonso, 2005).

Material Science and Chemical Engineering

In material science and chemical engineering, 3-Bromo-5-(trifluoromethyl)benzoyl chloride's properties are exploited to synthesize new materials and chemical compounds. For instance, its reaction with different reagents under specific conditions can lead to the formation of novel compounds with potential applications in materials science, demonstrating the compound's versatility beyond pharmaceuticals (Y. Seo et al., 2010).

Analytical and Synthetic Chemistry

The compound's role extends into analytical and synthetic chemistry, where it is utilized in the synthesis of various chemical compounds. Its reactivity and the ability to undergo multiple types of chemical reactions make it a subject of interest for developing new synthetic methodologies and understanding chemical reaction mechanisms (Song Hong-rui, 2010).

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPDNRBSHJNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696629
Record name 3-Bromo-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzoyl chloride

CAS RN

958258-15-6
Record name 3-Bromo-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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